8-Bromo-6-chloroquinazoline-2,4-diol is a chemical compound that belongs to the quinazoline family, which is notable for its diverse biological activities, including potential applications in medicinal chemistry. This compound is characterized by the presence of bromine and chlorine substituents on the quinazoline ring, as well as hydroxyl groups at the 2 and 4 positions. Its molecular formula is and it has a molecular weight of approximately 248.49 g/mol.
8-Bromo-6-chloroquinazoline-2,4-diol is classified under the category of heterocyclic compounds, specifically within the quinazoline derivatives. Quinazolines are a class of bicyclic compounds that contain two nitrogen atoms in their structure. The compound can be sourced from various synthetic routes documented in chemical literature and patents, which detail its synthesis and potential applications in pharmaceuticals.
The synthesis of 8-bromo-6-chloroquinazoline-2,4-diol typically involves several key steps:
The detailed synthetic routes can vary based on specific laboratory conditions and desired yields, but they generally follow this framework .
The molecular structure of 8-bromo-6-chloroquinazoline-2,4-diol can be represented as follows:
The compound exhibits a planar structure due to the aromatic nature of the quinazoline ring, which contributes to its stability and reactivity .
8-Bromo-6-chloroquinazoline-2,4-diol participates in various chemical reactions typical for quinazoline derivatives:
These reactions are crucial for developing derivatives with enhanced biological activity or altered properties .
The mechanism of action for compounds like 8-bromo-6-chloroquinazoline-2,4-diol often involves interactions with biological targets such as enzymes or receptors:
Research indicates that modifications to the quinazoline structure can significantly impact its potency and selectivity against specific targets .
Relevant data indicates that its physical properties are conducive to further chemical modifications, making it a versatile building block in synthetic chemistry .
8-Bromo-6-chloroquinazoline-2,4-diol has several notable applications in scientific research:
Quinazoline derivatives represent one of medicinal chemistry's most versatile and enduring scaffolds, with over 200 naturally occurring alkaloids featuring this nitrogen-containing heterocyclic motif [2]. The significance of this core structure stems from its diverse chemical reactivities and multifaceted biological applications, which have been systematically exploited in drug development over the past half-century. Historically, quinazoline-based compounds have transitioned from natural product isolations to synthetically optimized therapeutics, with substantial progress occurring in the design of efficient synthetic protocols since 2017 [2]. The scaffold's privileged status is evidenced by its incorporation into clinically approved kinase inhibitors and numerous investigational agents targeting various pathological conditions.
The journey began with natural alkaloids like febrifugine, but modern medicinal chemistry has expanded the structural repertoire considerably. Recent decades have witnessed accelerated development of novel quinazoline-based drugs, particularly in oncology and infectious disease therapeutics. For instance, Ki8751 (a quinoline-based inhibitor sharing structural similarities with quinazolines) exemplifies the scaffold's kinase targeting potential, originally developed as a VEGFR2 inhibitor but later discovered to potently inhibit Plasmodium falciparum Protein Kinase 6 (PfPK6) with 14 nM affinity [9]. This repurposing highlights the scaffold's versatility across divergent biological targets. The structural evolution of quinazoline derivatives has been guided by continuous methodological refinements in synthetic chemistry, enabling access to increasingly complex analogs for pharmacological evaluation [2].
Table 1: Evolution of Key Quinazoline-Based Therapeutics
Time Period | Development Milestone | Representative Compounds |
---|---|---|
Pre-2000 | Natural product isolation & early synthetic analogs | Febrifugine, Quinazolinone alkaloids |
2000-2010 | First-generation targeted kinase inhibitors | Gefitinib, Erlotinib (EGFR inhibitors) |
2010-Present | Next-generation inhibitors & multitarget agents | SOS1 inhibitors (BI-3406), PfPK6 inhibitors (Ki8751) [3] [9] |
2017-2023 | Advanced synthetic protocols for novel derivatives | Diverse quinazoline analogs with improved pharmacodynamic profiles [2] |
Halogenation has emerged as a cornerstone strategy in quinazoline-based drug design, with bromine and chlorine substituents playing particularly crucial roles in optimizing molecular interactions. The incorporation of halogen atoms at specific positions on the quinazoline core significantly alters the compound's physicochemical properties and binding characteristics. Bromine's substantial atomic radius and chlorine's electronegativity work synergistically to influence molecular conformation, lipophilicity, and target engagement. Computational studies of 6-bromo-4-chloroquinazoline reveal enhanced lipophilicity (consensus LogP = 2.87) and optimal topological polar surface area (25.78 Ų), properties that facilitate membrane permeability while maintaining target binding capability [6]. These halogen-induced modifications directly impact drug-like properties, as evidenced by the high gastrointestinal absorption predicted for such compounds [6].
The strategic placement of halogens enables specific interactions with biological targets that enhance binding affinity and selectivity. Bromine at position 6 or 8 creates steric bulk that influences binding pocket accommodation, while chlorine at position 4 serves as an excellent leaving group for nucleophilic substitution in prodrug strategies. This is exemplified in the development pathway of 6-bromo-4-chloroquinazoline, which acts as a key synthetic intermediate for generating pharmacologically active molecules targeting receptors like EGFR [5]. The compound's description as "a heterocyclic organic compound characterized by its quinazoline backbone" underscores its role as a versatile building block in medicinal chemistry [5]. The halogen substituents enhance intermolecular interactions through halogen bonding with carbonyl groups and hydrophobic side chains in target proteins, a feature exploited in kinase inhibitor design.
Table 2: Impact of Halogen Position on Quinazoline Properties and Applications
Halogenation Pattern | Key Physicochemical Properties | Biological Applications | Example Compounds |
---|---|---|---|
6-Bromo-4-chloro | LogP = 2.87; TPSA = 25.78 Ų; Molecular weight = 243.49 | EGFR inhibition [5] | 6-Bromo-4-chloroquinazoline (CAS 38267-96-8) |
8-Bromo-4-chloro | Not reported; similar molecular weight | Synthetic intermediate for kinase inhibitors | 8-Bromo-4-chloroquinazoline (CAS 125096-72-2) [10] |
8-Bromo-2-chloro-4-amino | Increased H-bond capacity (additional amino group) | Kinase inhibitor intermediates [8] | 4-Amino-8-bromo-2-chloroquinazoline (CAS 956100-62-2) |
8-Bromo-6-chloro-2,4-diol | Enhanced H-bond donation capacity (diol groups) | Pharmacophore development for SOS2 inhibitors | 8-Bromo-6-chloroquinazoline-2,4-diol (CID 19604351) [1] |
8-Bromo-6-chloroquinazoline-2,4-diol (CID 19604351; C₈H₄BrClN₂O₂) represents a structurally unique quinazoline derivative with distinctive potential in pharmacophore development [1]. The compound features a dual hydroxyl configuration at positions 2 and 4 combined with strategic halogen placement at positions 6 and 8, creating a multifaceted interaction profile. This arrangement enables the molecule to participate in complex binding motifs critical for targeting challenging biological macromolecules. Recent studies on analogous quinazoline-based inhibitors reveal how such substitutions contribute to target engagement. For example, quinazoline derivatives bind to the catalytic site of Son of Sevenless 2 (SOS2) protein through π-stacking interactions with F892 and bidentate hydrogen bonding with D904 [3]. The hydroxyl groups in 8-bromo-6-chloroquinazoline-2,4-diol could potentially form similar critical hydrogen bonds with catalytic residues in target proteins.
The bromine and chlorine substituents provide strategic steric and electronic advantages for selective target binding. In SOS2 inhibitors, the halogen positions create orthogonal binding orientations that influence inhibitor efficacy [3]. The 6-chloro substituent in particular may occupy hydrophobic subpockets adjacent to catalytic sites, while the 8-bromo group could influence overall molecular orientation through steric effects. Structure-activity relationship (SAR) analyses of quinazoline-based inhibitors demonstrate that modifications at these positions significantly impact binding affinity. For instance, in the optimization of SOS2 inhibitors, the introduction of methyl groups to piperazine substituents at position 4 created 3-fold affinity enhancements by occupying additional subpockets between E893 and D889 side chains [3]. This suggests that the halogen placement in 8-bromo-6-chloroquinazoline-2,4-diol provides a template for further derivatization to optimize binding interactions.
The scaffold's significance extends beyond SOS2 inhibition to multiple therapeutic areas. Quinazoline derivatives have demonstrated substantial activity against HIV-1 RNase H, with compounds featuring dihydroxyphenyl moieties attached to quinazolinone cores showing submicromolar inhibition (IC₅₀ = 0.15-0.41 μM) [4]. The presence of hydroxyl groups at positions equivalent to the 2,4-diol configuration in 8-bromo-6-chloroquinazoline-2,4-diol appears crucial for this activity, suggesting potential applications in antiviral drug development. Additionally, the scaffold's presence in PfPK6 inhibitors indicates possible utility in antimalarial development [9]. This target versatility underscores the compound's value as a privileged scaffold in pharmacophore design.
Table 3: Pharmacophoric Features of 8-Bromo-6-chloroquinazoline-2,4-diol and Their Functional Roles
Structural Feature | Position | Potential Interactions | Biological Significance |
---|---|---|---|
Bromine atom | 8 | Halogen bonding; hydrophobic interactions | Enhances target selectivity through steric constraints; improves membrane permeability |
Chlorine atom | 6 | Hydrophobic interactions; electronic effects | Occupies hydrophobic subpockets; influences electron distribution |
Hydroxyl group | 2 | Hydrogen bond donation/acceptance; metal coordination | Binds catalytic residues (e.g., aspartates, glutamates); coordinates Mg²⁺ in kinases |
Hydroxyl group | 4 | Hydrogen bond donation/acceptance; metal coordination | Dual hydrogen bonding (bidentate interaction); participates in salt bridge formation |
Pyrimidine nitrogen | 1 | Hydrogen bond acceptance | Recognizes backbone amide protons in target proteins |
Fused ring system | Core | π-Stacking; van der Waals interactions | Engages aromatic residues in binding pockets (e.g., phenylalanine) |
The future development of 8-bromo-6-chloroquinazoline-2,4-diol derivatives will likely focus on optimizing vector orientations for enhanced target inhibition. As demonstrated in SOS2 inhibitor development, saturation of the quinazoline ring system (tetrahydroquinazoline derivatives) maintains binding affinity while providing accessible vectors at position 7 that could extend past tyrosine residues to interact with adjacent protein domains [3]. This strategy could be applied to 8-bromo-6-chloroquinazoline-2,4-diol to create analogs capable of blocking protein-protein interactions in RAS signaling pathways. Additionally, the hydroxyl groups offer sites for prodrug development through esterification, potentially improving bioavailability while maintaining the core pharmacophore.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3